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Compound of Interest

2-Fluoro-4-(piperidin-4-yl)pyridine
Compound Name:
hydrochloride
CAS No.: 1137949-71-3
Cat. No.: B11738268
. J

In modern drug discovery, the transition from a conceptual pharmacophore to a machine-
readable data point is critical for high-throughput screening and intellectual property mapping.
The molecule 2-fluoro-4-(piperidin-4-yl)pyridine hydrochloride serves as a prime example
of a highly optimized synthetic building block. To effectively catalogue, search, and integrate
this molecule into global databases (such as PubChem or ChEMBL), researchers rely on
standardized cryptographic identifiers—specifically, the IUPAC International Chemical Identifier
(InChl) and its hashed counterpart, the InChiKey.

This whitepaper deconstructs the structural causality of this specific scaffold, details the self-
validating protocols required for its synthesis, and outlines the computational workflow used to
generate its standardized InChiKey.

Part 1: Pharmacophore Deconstruction & Causality

The architectural design of 2-fluoro-4-(piperidin-4-yl)pyridine is not arbitrary; every functional
group serves a distinct mechanistic purpose in medicinal chemistry.

e The Fluorine Atom (Position 2): As demonstrated in foundational medicinal chemistry
studies,. Placing fluorine at the 2-position of the pyridine ring inductively lowers the pKa of
the adjacent pyridine nitrogen, which can optimize oral bioavailability by preventing
excessive protonation in the gut. Furthermore, the highly electronegative fluorine atom
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blocks cytochrome P450-mediated oxidative metabolism at the electron-rich ortho position,
thereby increasing the molecule's in vivo half-life.

e The Pyridine Ring (Core Scaffold): Acts as a rigid, flat spacer and a frequent hinge-binding
motif in kinase inhibitors, capable of engaging in critical

stacking interactions within target protein pockets.

e The Piperidine Ring (Position 4): Provides a basic secondary amine that enhances aqueous
solubility. It acts as a versatile vector for further synthetic elaboration (e.g., amide coupling,
reductive amination).

e The Hydrochloride Salt: The free base of this compound is prone to atmospheric oxidation
and can be difficult to handle. Converting it to the mono-hydrochloride salt ensures
crystalline stability, enhances aqueous solubility, and standardizes the stoichiometric
handling of the compound during automated dispensing.
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Pharmacophore deconstruction of the 2-fluoro-4-(piperidin-4-yl)pyridine scaffold.

Part 2: Cheminformatics Identity and InChiKey
Generation

While SMILES strings provide a topological map of a molecule, they are not strictly unique; a
single molecule can be represented by multiple valid SMILES strings depending on the starting
atom. To resolve this, the IUPAC standard[1]. The InChliKey is a fixed-length cryptographic
hash that eliminates search engine parsing errors caused by the special characters used in
standard InChl strings[1].
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2-Fluoro-4-(piperidin-4- Standardized IUPAC

yl)pyridine hydrochloride nomenclature for cataloging.

Chemical Name

Accounts for the mono-
Molecular Formula C10H14CIFN2 hydrochloride salt

stoichiometry.

Highly compliant with Lipinski's

Molecular Weight 216.68 g/mol ) o
Rule of 5 for oral bioavailability.
Machine-readable topological
Canonical SMILES Cl.Fclcc(C2CCNCC2)cenl representation for database
queries.
Facilitates critical hydrogen-
Hydrogen Bond Donors 2 (Piperidine NH2+) bonding interactions within
target pockets.
o _ Modulates binding affinity and
Hydrogen Bond Acceptors 2 (Pyridine N, Fluorine)

aqueous solubility.

Part 3: Experimental Workflows (Self-Validating
Systems)
Protocol 1: Synthesis and Hydrochloride Salt Formation

This protocol utilizes a self-validating protection/deprotection strategy to ensure absolute
regioselectivity and high purity.

e Cross-Coupling: React 4-bromo-2-fluoropyridine with N-Boc-1,2,3,6-tetrahydropyridine-4-
boronic acid pinacol ester using a Palladium catalyst (e.g., Pd(dppf)Cl2) in a basic
agueous/organic biphasic system (e.g., K2COs in dioxane/water) at 90°C.

o Causality: The Suzuki-Miyaura coupling selectively forms the C-C bond at the 4-position,
while the Boc group prevents catalyst poisoning by the secondary amine.
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o Alkene Reduction: Subject the resulting intermediate to catalytic hydrogenation using Pd/C
under an Hz atmosphere (1 atm) in methanol.

o Causality: Reduces the tetrahydropyridine double bond to yield the saturated piperidine
ring. Careful monitoring prevents undesired hydrodefluorination of the pyridine ring.

o Deprotection & Salt Formation: Treat the N-Boc protected intermediate with a 4M solution of
anhydrous HCI in dioxane at room temperature.

o Causality: The highly acidic environment cleaves the Boc protecting group, releasing
gaseous isobutylene and COz, while simultaneously protonating the basic piperidine
nitrogen to precipitate the target compound as a highly pure hydrochloride salt.

« |solation: Filter the resulting suspension, wash with cold diethyl ether, and dry under high
vacuum.

o Causality: Ether removes residual non-polar organic impurities and dioxane, ensuring a
self-validating high-purity yield suitable for biological assays.

Protocol 2: Computational Validation and InChiKey
Generation

To index the synthesized compound, the following algorithmic workflow is executed using an
open-source cheminformatics toolkit (e.g., RDKit).

 Structural Input: Input the canonical SMILES (Cl.Fclcc(C2CCNCC2)ccnl) into the
cheminformatics pipeline.

» Normalization: Execute the structure normalization module to neutralize charges and
standardize tautomeric states.

o Causality: Ensures that variations in user drawing conventions (e.g., dative bonds vs.
charged nitrogens) do not alter the final identifier.

» Standard InChl Generation: Process the normalized structure through the IUPAC InChl API
to generate the layered InChl string.
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o Causality: The algorithm creates a unique, hierarchical representation of connectivity,
stereochemistry, and isotopic composition[1].

* Cryptographic Hashing: Apply the SHA-256 hashing algorithm to the Standard InChl string to
output the 27-character InChlKey.

o Causality: Compresses the variable-length InChl into a fixed-length format (e.g.,
XXXXXXXXXXXXXX-YYYYYYYYFV-N), rendering it search-engine friendly[1].
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Computational workflow for generating the InChiKey from a 2D chemical structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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